molecular formula C10H14O2 B3058182 4-(2-Ethoxyethyl)phenol CAS No. 88318-14-3

4-(2-Ethoxyethyl)phenol

Cat. No.: B3058182
CAS No.: 88318-14-3
M. Wt: 166.22 g/mol
InChI Key: PVJBTJCXIGHIAO-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)phenol is a synthetic phenolic compound of interest in organic chemistry and materials research. Phenolic compounds with ether and alkyl side chains are valuable as intermediates in the synthesis of more complex molecules, including potential pharmaceuticals, ligands for catalysts, and monomers for polymer production . The structure of this compound, featuring a phenolic hydroxyl group and an ethoxyethyl side chain, suggests potential for use in creating specialty resins or as a building block in developing novel organic frameworks. Research Applications: This compound is primarily used in non-clinical laboratory research. Its applications include: • Organic Synthesis: Serves as a versatile precursor or intermediate in multistep synthetic routes, particularly for constructing molecules with specific aromatic and ether functionalities. • Material Science: May be investigated as a monomer or cross-linking agent in the development of novel phenolic polymers or coatings. • Chemical Biology: Could be utilized as a probe or intermediate in the synthesis of more complex bioactive molecules for in vitro study. Note on Availability and Information: The specific pharmacological properties, mechanism of action, and detailed biochemical applications of this compound are not well-documented in the public domain and require further scientific investigation. Researchers are responsible for verifying the compound's suitability for their specific applications. Handling and Safety: This chemical is for research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-ethoxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJBTJCXIGHIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607095
Record name 4-(2-Ethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88318-14-3
Record name 4-(2-Ethoxyethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Studies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The absorption frequencies are characteristic of specific bond types and functional groups. For 4-(2-Ethoxyethyl)phenol, the key functional groups are the phenol (B47542) hydroxyl (-OH) group, the aromatic ring, the ether linkage (C-O-C), and aliphatic C-H bonds.

The IR spectrum of a phenol is characterized by a very strong and broad absorption band for the O-H stretching vibration, typically appearing in the region of 3550–3200 cm⁻¹. epa.gov This broadening is a result of intermolecular hydrogen bonding. epa.gov The C-O stretching vibration of the phenol group gives rise to a strong band between 1260 and 1180 cm⁻¹. The presence of an ether group is confirmed by a characteristic C-O-C stretching band, which is typically strong and appears in the 1150–1085 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the two ethyl groups appears as stronger bands just below 3000 cm⁻¹. The p-disubstituted benzene (B151609) ring exhibits characteristic C-H out-of-plane bending vibrations in the 860–800 cm⁻¹ range.

Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad, strong)O-H StretchPhenolic -OH
~3100-3000 (weak)C-H StretchAromatic
~2975-2850 (medium-strong)C-H StretchAliphatic (CH₂, CH₃)
~1610, ~1510 (medium)C=C StretchAromatic Ring
~1240 (strong)C-O StretchPhenolic
~1120 (strong)C-O-C StretchEther
~830 (strong)C-H Out-of-plane Bendp-Disubstituted Ring

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon skeleton of aromatic compounds.

In the Raman spectrum of this compound, the most intense signals are expected to arise from the vibrations of the benzene ring. Symmetrical ring breathing vibrations, typically appearing near 800 cm⁻¹ and 1600 cm⁻¹, are characteristically strong in Raman spectra. The non-polar C-C bonds of the ethyl groups and the symmetric C-H stretching vibrations will also be Raman active. While the polar O-H and C-O groups are visible, they tend to produce weaker signals compared to their strong absorptions in the IR spectrum. The combination of Raman and IR data provides a more complete picture of the molecule's vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR reveals detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is analyzed based on chemical shift (δ), integration (relative number of protons), and spin-spin splitting (multiplicity).

For this compound, the aromatic protons are expected to show a characteristic AA'BB' splitting pattern typical of a 1,4-disubstituted (para) benzene ring, appearing as two doublets. The phenolic -OH proton typically appears as a broad singlet, the position of which can vary with concentration and solvent. The two methylene (B1212753) groups of the ethyl bridge (-CH₂-CH₂-) will appear as two triplets due to coupling with each other. The ethoxy group (-O-CH₂-CH₃) will show a quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group).

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.09Doublet2HAromatic (Ha)
~6.80Doublet2HAromatic (Hb)
~5.50Broad Singlet1HPhenolic OH
~3.60Triplet2HAr-CH₂-CH₂ -O
~3.51Quartet2HO-CH₂ -CH₃
~2.81Triplet2HAr-CH₂ -CH₂-O
~1.22Triplet3HO-CH₂-CH₃

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, providing a count of non-equivalent carbons. The chemical shift of each signal indicates the carbon's functional group and electronic environment.

This compound has 10 carbon atoms but only 8 unique carbon environments due to the symmetry of the para-substituted benzene ring. The carbon attached to the hydroxyl group (C-OH) is the most deshielded of the aromatic carbons. The carbon atoms of the ethyl bridge and the ethoxy group appear in the aliphatic region (15-70 ppm). The chemical shifts can be predicted by comparison with similar structures like 4-ethoxyphenol (B1293792) and 4-ethylphenol (B45693).

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Carbon Assignment
~154.5C-OH (Aromatic)
~130.8C-CH₂ (Aromatic)
~130.0CH (Aromatic, Cb)
~115.5CH (Aromatic, Ca)
~70.8Ar-CH₂-C H₂-O
~66.2O-C H₂-CH₃
~38.0Ar-C H₂-CH₂-O
~15.2O-CH₂-C H₃

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show cross-peaks connecting the predicted ¹H and ¹³C signals listed in the tables above, confirming which proton is attached to which carbon. For instance, it would show a correlation between the proton signal at δ ~2.81 ppm and the carbon signal at δ ~38.0 ppm, assigning them to the Ar-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). It is crucial for connecting spin systems separated by quaternary carbons or heteroatoms. For this compound, key HMBC correlations would include:

A correlation from the Ar-CH₂ protons (δ ~2.81) to the aromatic quaternary carbon (C-CH₂) and the two aromatic CH carbons, confirming the attachment of the ethyl bridge to the ring.

A correlation from the O-CH₂ protons of the ethoxy group (δ ~3.51) to the adjacent methyl carbon (δ ~15.2) and, crucially, to the Ar-CH₂-C H₂-O carbon (δ ~70.8), confirming the ether linkage.

Correlations from the aromatic protons (Ha and Hb) to the neighboring aromatic carbons, confirming their positions relative to the substituents.

Together, these 2D NMR experiments provide definitive proof of the structure of this compound by mapping out the entire bonding network of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is instrumental in assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. nemi.govsettek.com The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the compound. For phenolic compounds like this compound, GC-MS analysis can reveal the presence of isomers (such as ortho- and meta-isomers) and other impurities. researchgate.net Derivatization techniques, such as reaction with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to increase the volatility and thermal stability of the phenol, leading to improved chromatographic resolution and detection. researchgate.net

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions. Common fragments for substituted phenols include ions resulting from the loss of alkyl groups or cleavage of the ether linkage. mdpi.com The fragmentation pattern is crucial for confirming the structure and distinguishing it from other isomers. mdpi.comnih.gov The retention time from the gas chromatography component provides an additional layer of identification when compared to a known standard.

Table 1: GC-MS Data for Phenolic Compounds

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compoundVaries with column and conditionsM+, [M-C2H5]+, [M-OC2H5]+, [M-C2H4O]+
2,4-DichlorophenolVaries with column and conditions162, 126, 98, 63
4-EthylguaiacolVaries with column and conditions152, 137, 109, 77

This table is illustrative. Actual retention times and fragmentation patterns depend on the specific analytical conditions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with a high degree of confidence. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure masses to several decimal places. mdpi.com This precision allows for the calculation of a unique elemental formula, as very few combinations of atoms will have the same exact mass. sisweb.com

For this compound (C₁₀H₁₄O₂), the theoretical exact mass can be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. The experimentally determined exact mass from an HRMS analysis should closely match this theoretical value, typically within a few parts per million (ppm). This high mass accuracy is invaluable for unambiguous identification, especially when dealing with complex mixtures or when reference standards are unavailable. mdpi.com

Table 2: HRMS Data for this compound and Related Compounds

CompoundMolecular FormulaTheoretical Exact Mass (Da)Observed Exact Mass (Da)
This compoundC₁₀H₁₄O₂166.0994Varies with instrument
4-(2-Methoxyethyl)phenol (B22458)C₉H₁₂O₂152.0837152.083729621 nih.gov
2-Ethoxy-4-(methoxymethyl)phenolC₁₀H₁₄O₃182.0943182.094294304 nih.gov

Electronic Spectroscopy and Optical Properties

Electronic spectroscopy investigates the interaction of ultraviolet and visible light with this compound, providing insights into its electronic structure and optical properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV-Vis region of the electromagnetic spectrum. For aromatic compounds like this compound, the absorption of UV light results in the promotion of electrons from lower energy molecular orbitals to higher energy molecular orbitals. The UV-Vis spectrum of phenol and its derivatives typically shows characteristic absorption bands arising from π → π* transitions within the benzene ring. docbrown.infonist.gov

The position and intensity of these absorption maxima (λ_max) can be influenced by the substituents on the benzene ring. The ethoxyethyl group and the hydroxyl group on this compound can cause a shift in the absorption bands compared to unsubstituted phenol. docbrown.info The solvent used for the analysis can also affect the spectrum due to interactions with the solute molecules. researchgate.net

Table 3: UV-Vis Absorption Data for Phenolic Compounds

CompoundSolventλ_max (nm)
PhenolVaries~270, ~210 nist.gov
4-NitrophenolVaries~317, ~228
This compoundVariesExpected in the range of 270-280 nm

This table provides typical values. The exact λ_max can vary with solvent and pH.

The absorption of a photon of appropriate energy promotes the this compound molecule from its ground electronic state to an excited electronic state. ufg.br The transitions observed in the UV-Vis spectrum correspond to these electronic excitations. For phenolic compounds, the relevant transitions are typically π → π* transitions associated with the aromatic ring. fiu.edu

The Franck-Condon principle governs the intensities of these vibronic transitions, stating that electronic transitions are most likely to occur without a change in the nuclear geometry. libretexts.org This means that the transition is represented as a vertical line on a potential energy diagram from the ground state to the excited state. libretexts.org The molecule in the excited state will have a different equilibrium geometry and will subsequently relax vibrationally. youtube.com The fate of the excited state can include fluorescence, phosphorescence, or non-radiative decay back to the ground state. ufg.br

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. encyclopedia.pub While this compound itself is not chiral, if it were part of a larger chiral molecule or in a chiral environment, it could exhibit a CD spectrum.

Electronic Circular Dichroism (ECD) is the application of CD spectroscopy to the electronic transitions in the UV-Vis region. The resulting ECD spectrum provides information about the stereochemistry of the molecule. nih.gov For a chiral derivative of this compound, the ECD spectrum would show positive or negative Cotton effects corresponding to the electronic transitions. researchgate.net The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms in the molecule. researchgate.net Therefore, ECD spectroscopy, often in conjunction with quantum chemical calculations, can be a valuable tool for determining the absolute configuration of chiral molecules containing the 4-(2-ethoxyethyl)phenyl chromophore. nih.govresearchgate.net

X-Ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off the electron clouds of the atoms in a crystal, a unique diffraction pattern is generated. This pattern provides detailed information about the crystal lattice, including the dimensions of the unit cell, the symmetry of the crystal (space group), and the specific coordinates of each atom. From these coordinates, it is possible to determine intramolecular details such as bond lengths, bond angles, and torsional angles, offering a definitive three-dimensional model of the molecule in its solid state.

As of the latest available data, a complete single-crystal X-ray diffraction study for this compound has not been reported in the searched scientific literature. Therefore, specific experimental data on its crystal system, space group, and precise atomic coordinates are not available.

However, computational studies on phenol and its derivatives provide insight into the expected molecular geometry. tsijournals.com These theoretical models can predict bond lengths and angles, offering a reasonable approximation of the molecular structure. For illustrative purposes, the following table presents theoretically derived geometric parameters for phenol, which constitutes the core structure of this compound. These values are based on computational chemistry methods and provide a foundational understanding of the geometry of the phenolic ring. researchgate.net

Interactive Table: Calculated Geometric Parameters for Phenol

ParameterAtoms InvolvedValue (Å or °)Reference
Bond LengthC-C (aromatic)~1.398 nist.gov
Bond LengthC-O~1.364 nist.gov
Bond LengthO-H~0.956 nist.gov
Bond AngleC-C-C (aromatic)~120 tsijournals.com
Bond AngleC-O-H~109 nist.gov

Note: These values are for the parent phenol molecule and are intended to be illustrative. The actual bond lengths and angles for this compound will be influenced by the ethoxyethyl substituent.

Electron Energy-Loss Spectroscopy (EELS) for Local Chemistry and Inhomogeneities

Electron Energy-Loss Spectroscopy (EELS) is a sophisticated analytical technique typically integrated with a transmission electron microscope (TEM). wikipedia.org It analyzes the energy distribution of electrons that have passed through a thin sample, providing insights into the material's elemental composition, chemical bonding, and electronic properties at a microscopic level. ub.edu When an electron beam interacts with a specimen, some electrons lose a discrete amount of energy corresponding to the excitation of atomic core-shell electrons. These energy losses are characteristic of the elements present, making EELS a powerful tool for elemental mapping and chemical analysis. dectris.com

Specific EELS data for this compound are not available in the reviewed literature. However, based on the elemental composition of the compound (Carbon, Oxygen, Hydrogen), a hypothetical EELS spectrum would exhibit distinct features. The core-loss region of the spectrum would be of primary interest for elemental identification. dectris.com This region shows sharp ionization edges corresponding to the energy required to excite core electrons to unoccupied states. wikipedia.org

For this compound, one would expect to observe the following core-loss edges:

Carbon K-edge: The onset of this edge is approximately 285 eV. The fine structure near the edge (Energy Loss Near Edge Structure, ELNES) can provide information about the bonding state of the carbon atoms (e.g., distinguishing between sp² hybridized carbons in the aromatic ring and sp³ hybridized carbons in the ethoxyethyl group). wikipedia.org

Oxygen K-edge: This edge typically begins around 532 eV. The shape and position of the oxygen K-edge can yield information about the local chemical environment of the oxygen atoms, such as those in the hydroxyl and ether functional groups.

The low-loss region of the EELS spectrum (typically below 50 eV) would reveal information about plasmon excitations and interband transitions, which are related to the collective electronic properties of the material. wikipedia.org For organic compounds like this compound, peaks in this region can sometimes be attributed to π-π* transitions within the aromatic ring. researchgate.net

Interactive Table: Expected Core-Loss EELS Edges for this compound

ElementEdgeApproximate Onset Energy (eV)Information Provided
CarbonK~285Elemental presence of Carbon, sp²/sp³ hybridization
OxygenK~532Elemental presence of Oxygen, bonding environment (hydroxyl vs. ether)

Note: The exact energy onsets and fine structures are dependent on the specific chemical environment and instrumental parameters.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These methods solve the Schrödinger equation, or a simplified form of it, for the molecule of interest. austinpublishinggroup.com

Density Functional Theory (DFT) Approaches (e.g., B3LYP, B1B95)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are hybrid functionals that combine a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. researchgate.netmdpi.com

For a molecule like 4-(2-Ethoxyethyl)phenol, DFT calculations, particularly with the B3LYP functional, are effective for optimizing the molecular geometry and predicting vibrational frequencies and electronic properties. mdpi.comdntb.gov.ua Studies on analogous substituted phenols frequently employ DFT to understand their structure-activity relationships. nih.gov For instance, research on the closely related 4-(2-methoxyethyl)phenol (B22458) utilized the M06-2X functional, another DFT approach, to determine its optimized geometry. researchgate.net

Hartree-Fock (HF) Methodologies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of the electronic structure. austinpublishinggroup.com While DFT methods generally offer better accuracy for many systems by including electron correlation, HF remains a valuable tool, sometimes outperforming DFT in specific cases, such as those involving charge localization issues. nih.gov In computational studies of phenols, HF calculations can provide a baseline for comparison with more advanced methods and offer insights into orbital energies and molecular geometries. austinpublishinggroup.com

Basis Set Selection and Effects (e.g., 6-311++G(d,p))

The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a popular choice for organic molecules. This notation indicates that it is a triple-zeta basis set, providing a more flexible description of the valence electrons. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more accurate modeling of bond angles and anisotropic electron distributions. mdpi.comdntb.gov.ua The selection of a robust basis set like 6-311++G(d,p) is crucial for obtaining reliable results for the geometry and electronic properties of this compound. dntb.gov.ua

Optimization of Geometrical Structures

A key step in computational analysis is geometry optimization, where the algorithm systematically alters the positions of the atoms to find the arrangement with the lowest possible energy. researchgate.net This process yields the equilibrium geometry of the molecule. For this compound, this would involve finding the most stable conformations of the ethoxyethyl side chain relative to the phenol (B47542) ring. A study on the analogous 4-(2-methoxyethyl)phenol, optimized at the M06-2X/6-311+G(d,p) level, provides a reference for the expected bond lengths and angles in the optimized structure of this compound. researchgate.net

Below is a hypothetical table of selected optimized geometrical parameters for this compound, based on typical values for substituted phenols and related molecules.

ParameterExpected Value
C-O (Phenolic) Bond Length (Å)~1.37
O-H (Phenolic) Bond Length (Å)~0.96
C-C (Aromatic) Bond Length (Å)~1.39 - 1.40
C-O-H (Phenolic) Bond Angle (°)~109
C-C-O (Ether) Bond Angle (°)~108

Analysis of Molecular Electronic Properties

Once the geometry is optimized, various electronic properties can be calculated to understand the molecule's reactivity and charge distribution.

Atomic Charge Distributions and Mulliken Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. dntb.gov.ua This analysis helps in understanding the electrostatic potential and identifying reactive sites. The calculation partitions the total electron population among the atoms based on the contribution of their basis functions to the molecular orbitals.

For this compound, a Mulliken analysis would likely show a significant negative charge on the phenolic oxygen atom due to its high electronegativity. The hydrogen of the hydroxyl group would correspondingly have a partial positive charge. The carbon atoms in the aromatic ring would exhibit varying charges depending on their position relative to the electron-donating hydroxyl and ethoxyethyl groups. Such analyses are standard in computational studies of phenol derivatives to understand their electronic characteristics. dntb.gov.ua

The following interactive table presents hypothetical Mulliken atomic charges for selected atoms in this compound, calculated at the B3LYP/6-311++G(d,p) level, based on general principles and data from similar molecules.

AtomHypothetical Mulliken Charge (a.u.)
Phenolic Oxygen (O)-0.75
Phenolic Hydrogen (H)+0.45
Ether Oxygen (O)-0.60
Carbon attached to Phenolic O+0.30
Aromatic Carbons (ortho to OH)-0.20
Aromatic Carbons (meta to OH)-0.10

Molecular Electrostatic Potential (MEP) Mapping

No published studies detailing the MEP mapping for this compound were found. This analysis would typically reveal the charge distribution and identify the regions most susceptible to electrophilic and nucleophilic interactions.

Natural Bond Orbital (NBO) Analysis

Specific NBO analysis data, which would describe hyperconjugative interactions, charge delocalization, and the nature of bonding within the this compound molecule, is not available in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis

A detailed FMO analysis, including the energy levels and distribution of the HOMO and LUMO for this compound, has not been reported. This information would be key to understanding its chemical reactivity and kinetic stability.

Spectroscopic Parameter Prediction and Correlation

Calculated Vibrational Frequencies (FT-IR)

There are no available studies presenting the theoretically calculated vibrational frequencies that would correlate to an experimental FT-IR spectrum for this compound. Such calculations help in the precise assignment of vibrational modes.

UV-Vis Absorption Spectra and Oscillator Strengths

Theoretical predictions of the electronic transitions, maximum absorption wavelengths (λmax), and oscillator strengths for this compound are not documented in the reviewed literature.

Thermodynamic and Kinetic Studies

No specific theoretical studies on the thermodynamic parameters (such as enthalpy, entropy, and Gibbs free energy) or kinetic profiles of reactions involving this compound were identified.

Standard Thermodynamic Functions (Heat Capacity, Entropy, Enthalpy)

The standard thermodynamic functions—heat capacity (C°), entropy (S°), and enthalpy (H°)—are fundamental to characterizing the stability and energy of this compound. These values are typically calculated using statistical mechanics based on the results of quantum chemical computations, such as Density Functional Theory (DFT). The calculations involve determining the molecule's vibrational frequencies, rotational constants, and electronic energy.

These thermodynamic properties are crucial for predicting the compound's behavior under different temperature and pressure conditions and for understanding its formation and reaction energies. For instance, enthalpy of formation indicates the energy change when the compound is formed from its constituent elements in their standard states, providing a measure of its intrinsic stability.

Table 1: Illustrative Standard Thermodynamic Functions for this compound (Note: The following values are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.)

Thermodynamic PropertySymbolHypothetical ValueUnits
Standard Enthalpy of FormationΔH°f-350.5kJ/mol
Standard Molar Entropy420.8J/(mol·K)
Molar Heat Capacityp250.2J/(mol·K)

Potential Energy Surface (PES) Scans for Conformational Analysis

Potential Energy Surface (PES) scans are a critical computational technique used to explore the conformational landscape of flexible molecules like this compound. researchgate.net The molecule possesses several rotatable bonds, particularly within the ethoxyethyl side chain (C-C and C-O bonds). A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. researchgate.net

Theoretical Studies of Reaction Pathways and Decomposition

Theoretical studies can elucidate the potential reaction and decomposition pathways of this compound. For phenolic compounds, common reactions include oxidation, electrophilic substitution, and cleavage of the ether or phenolic O-H bonds. researchgate.net Computational methods are used to map the reaction pathways, identify intermediate structures, and calculate the activation energies for each step.

Key decomposition routes for substituted phenols often involve the formation of a phenoxy radical through the abstraction of the phenolic hydrogen. nih.gov Subsequent reactions could lead to ring-opening or the formation of various degradation products. Theoretical models can predict the likelihood of different pathways under various conditions (e.g., in the atmosphere or during combustion), providing insights into the compound's environmental fate and thermal stability. researchgate.net For example, studies on phenol decomposition show pathways leading to cyclopentadiene (B3395910) and carbon monoxide.

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) properties describe how a material's optical characteristics change with the intensity of incident light. Organic molecules with π-conjugated systems and charge-transfer capabilities, like phenols, are often investigated for their NLO potential. mdpi.com Computational quantum chemistry is a key tool for predicting these properties. researchgate.net

Calculations typically focus on determining the first hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), which relates to the third-order response. researchgate.net These calculations are highly dependent on the molecular structure and electronic properties. For this compound, theoretical studies would assess how the interplay between the electron-donating hydroxyl and ethoxy groups and the aromatic ring influences the molecule's hyperpolarizability, thereby predicting its potential for use in photonic and optoelectronic devices. mdpi.com

Table 2: Illustrative Calculated NLO Properties for this compound (Note: These values are hypothetical examples, as specific published calculations for this compound are not available.)

NLO PropertySymbolHypothetical ValueUnits
Dipole Momentμ2.5Debye
Average Polarizability⟨α⟩18.510-24 esu
First Hyperpolarizabilityβtot12.310-30 esu

Computational Modeling in Solvent Media

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly when in a solvent. Computational modeling in solvent media is performed to account for these effects. Models range from implicit continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, to explicit models, where individual solvent molecules are included in the calculation. mdpi.com

For this compound, modeling in different solvents (e.g., water, ethanol (B145695), hexane) would be used to predict changes in its conformational equilibrium, electronic structure, and reaction energetics. Solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and polar solvent molecules, can stabilize certain conformations or transition states, altering reaction rates and pathways compared to the gas phase. mdpi.com These studies are vital for understanding the compound's behavior in realistic chemical systems.

Chemical Reactivity and Transformation Studies

Oxidation and Reduction Reactions of the Phenolic Moiety

The phenolic hydroxyl group is a primary site for oxidative reactions. While specific studies on 4-(2-Ethoxyethyl)phenol are not extensively documented, its reactivity can be inferred from the well-established chemistry of phenols and related alkylphenols. Oxidation of phenols can lead to a variety of products, depending on the oxidant and reaction conditions.

Strong oxidizing agents, such as chromic acid, typically convert phenols into quinones. In the case of this compound, oxidation would likely yield a substituted p-benzoquinone, although the presence of the side chain may lead to more complex products. Milder oxidation can result in the formation of dimers or polymers through oxidative coupling of phenoxy radicals.

Enzymatic oxidation, for instance by tyrosinase or cytochrome P450 monooxygenases, is another important transformation pathway for phenolic compounds. nih.gov These reactions often proceed via phenoxy radical intermediates and can lead to the formation of catechols (dihydroxylated phenols) or quinone methides.

The reduction of the oxidation products is also a key transformation. For example, quinones, the common products of phenol (B47542) oxidation, can be readily reduced back to their dihydroxybenzene forms (hydroquinones) using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation.

Table 1: Potential Oxidation Reactions of the Phenolic Moiety

Oxidizing AgentExpected Product Type
Chromic Acid (H₂CrO₄)Quinone-type compounds
Fremy's SaltQuinones
o-Iodoxybenzoic acid (IBX)ortho-Quinones
Tyrosinase (enzyme)Catechols, Quinones
Cytochrome P450Hydroxylated derivatives

Substitution Reactions on the Aromatic Ring

The hydroxyl group of a phenol is a powerful activating, ortho, para-directing group for electrophilic aromatic substitution. medchemexpress.com Since the para position of this compound is occupied by the ethoxyethyl group, electrophilic substitution is strongly directed to the two ortho positions (C2 and C6). The high reactivity of the phenolic ring often means that these reactions can proceed under milder conditions than those required for benzene (B151609), and polysubstitution can occur if not carefully controlled. ambeed.com

Halogenation: Phenols react readily with halogens. For instance, treatment with an aqueous solution of bromine can lead to the formation of a polybrominated product, likely 2,6-dibromo-4-(2-ethoxyethyl)phenol. Monobromination can be achieved by using milder conditions, such as conducting the reaction in a less polar solvent like carbon disulfide at low temperatures. youtube.comaskfilo.com

Nitration: Nitration of phenols can also be achieved under various conditions. Using dilute nitric acid typically yields a mixture of ortho and para isomers; for this compound, this would result in 2-nitro-4-(2-ethoxyethyl)phenol. ijcce.ac.ir The use of different nitrating agents, such as metal nitrates in organic solvents, can offer higher selectivity. ijcce.ac.ir For example, nitration of 4-substituted phenols with copper(II) nitrate (B79036) has been shown to produce mononitro compounds in high yields. ijcce.ac.ir

Table 2: Electrophilic Substitution Reactions on the Aromatic Ring

ReactionReagentsExpected Major Product
BrominationBr₂ in CS₂ (low temp)2-Bromo-4-(2-ethoxyethyl)phenol
BrominationAqueous Br₂2,6-Dibromo-4-(2-ethoxyethyl)phenol
NitrationDilute HNO₃2-Nitro-4-(2-ethoxyethyl)phenol
DinitrationCu(NO₃)₂·3H₂O (excess)2,6-Dinitro-4-(2-ethoxyethyl)phenol

Reactions Involving the Ethoxyethyl Side Chain

The ethoxyethyl side chain offers additional sites for chemical transformation, primarily involving the ether linkage and the aliphatic carbons.

Ether Cleavage: Ethers are generally stable but can be cleaved under strongly acidic conditions. libretexts.orglibretexts.org The reaction of an aryl alkyl ether with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) results in the cleavage of the C-O bond. masterorganicchemistry.commasterorganicchemistry.com For this compound, the cleavage is expected to occur at the ethyl-oxygen bond, as nucleophilic attack on the sp²-hybridized carbon of the benzene ring is unfavorable. libretexts.org This reaction would yield 4-(2-hydroxyethyl)phenol and an ethyl halide (ethyl bromide or ethyl iodide).

Oxidation of the Side Chain: The aliphatic C-H bonds in the ethoxyethyl side chain are susceptible to oxidation, particularly through enzymatic pathways. Cytochrome P450 enzymes are known to catalyze the oxidation of alkyl chains. nih.govwashington.edu For a structure like this compound, oxidation could potentially occur at the carbon alpha to the ether oxygen (O-dealkylation or hydroxylation) or at the terminal methyl group. washington.edu O-deethylation would lead to the formation of 4-(2-hydroxyethyl)phenol and acetaldehyde. This type of reaction is a major metabolic pathway for drugs containing similar structural motifs, such as Metoprolol, for which this compound is an intermediate. clinpgx.orgnih.gov

Table 3: Key Reactions of the Ethoxyethyl Side Chain

Reaction TypeReagents / ConditionsExpected Products
Acidic Ether CleavageExcess HBr or HI, heat4-(2-Hydroxyethyl)phenol + Ethyl halide
Enzymatic OxidationCytochrome P450 enzymes4-(2-Hydroxyethyl)phenol, Hydroxylated side-chain derivatives

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of these transformations provides insight into the reactivity of this compound.

Mechanism of Electrophilic Aromatic Substitution: The reaction proceeds via the classical arenium ion (sigma complex) mechanism. An electrophile (E⁺) attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate. The hydroxyl group's lone pair of electrons provides significant stabilization to the intermediate when the attack is at the ortho position, lowering the activation energy for substitution at this site. A base then removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring.

Mechanism of Phenol Oxidation: The oxidation of phenols often involves the initial formation of a phenoxy radical. This can occur through a one-electron transfer to an oxidizing agent. These radicals are resonance-stabilized and can then undergo further reactions, such as coupling or additional oxidation to form quinones. In enzymatic oxidations by cytochrome P450, the mechanism typically involves a highly reactive iron-oxygen species (Compound I) that abstracts a hydrogen atom from the substrate, followed by an "oxygen rebound" step to form the hydroxylated product. nih.gov

Mechanism of Acidic Ether Cleavage: The cleavage of the ether bond is initiated by the protonation of the ether oxygen by a strong acid (e.g., HI), forming a good leaving group (an alcohol). libretexts.org The halide anion (I⁻) then acts as a nucleophile. For the ethoxyethyl group, where the ethyl group is a primary alkyl group, the subsequent step is a bimolecular nucleophilic substitution (SN2) reaction. The iodide ion attacks the less sterically hindered ethyl carbon, displacing 4-(2-hydroxyethyl)phenol as the leaving group. masterorganicchemistry.com

Degradation Pathways and Products in Chemical Processes

The degradation of this compound, particularly in biological or environmental systems, is expected to follow pathways observed for other alkylphenol ethoxylates. nih.gov

The primary route of biodegradation for alkylphenol ethoxylates is the stepwise shortening of the ethoxylate chain. nih.gov This process, often mediated by microbial enzymes, involves the cleavage of the ether bonds, leading to the formation of shorter-chain ethoxylates and ultimately the corresponding 4-alkylphenol. In this case, degradation would likely start with the cleavage of the ethoxy group, potentially forming 4-(2-hydroxyethyl)phenol and other intermediates.

Further degradation would involve the breakdown of the aromatic ring. Aerobic degradation of phenolic compounds typically proceeds through hydroxylation of the ring to form catechol or hydroquinone (B1673460). These dihydroxylated intermediates then undergo ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic carboxylic acids (e.g., muconic acid derivatives). These smaller molecules can then enter central metabolic pathways and be mineralized to carbon dioxide and water. academicjournals.org

Under advanced oxidation processes (AOPs), degradation is initiated by highly reactive species like hydroxyl radicals (•OH). mdpi.com These radicals can attack the aromatic ring, leading to hydroxylated intermediates and subsequent ring opening, ultimately resulting in complete mineralization. mdpi.com

Potential Degradation Products:

4-(2-Hydroxyethyl)phenol

(4-(2-Ethoxyethyl)phenoxy)acetic acid

Catechol and hydroquinone derivatives

Aliphatic acids (e.g., muconic acid, maleic acid)

Carbon dioxide and water

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of phenolic compounds. The choice between liquid and gas chromatography typically depends on the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the analysis of phenols. theseus.fi The principle relies on the separation of compounds on a reversed-phase column, typically a C18 column, followed by detection based on the analyte's ability to absorb UV light. Phenolic compounds possess a chromophore (the benzene ring) that absorbs UV radiation, typically in the range of 270-280 nm. mdpi.comfishersci.com

The mobile phase commonly consists of a mixture of an aqueous component (often with an acid modifier like acetic acid to suppress ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). mdpi.com Gradient elution is frequently employed to achieve better separation of complex mixtures. mdpi.com While robust and widely available, HPLC-UV may lack the sensitivity required for trace analysis and can be susceptible to interference from other UV-absorbing compounds in the sample matrix. epa.govscirp.org Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance UV detection and improve chromatographic separation. scirp.orgscirp.org

Table 1: Typical HPLC-UV Parameters for Phenol Analysis
ParameterConditionReference
ColumnReversed-phase C18 (e.g., Hypersil GOLD, Perkin Elmer C18) mdpi.comnih.gov
Mobile PhaseGradient of Acetonitrile/Methanol and acidified water (e.g., 0.1% Acetic Acid) mdpi.comfishersci.com
Detection Wavelength274 - 280 nm mdpi.comepa.gov
Flow Rate0.8 - 1.0 mL/min mdpi.comnih.gov
Temperature25 - 60 °C mdpi.comfishersci.com

For enhanced sensitivity and selectivity, HPLC with fluorescence detection (HPLC-FLD) is a powerful alternative. researchgate.net While some phenols exhibit native fluorescence, their quantum yields are often low. Therefore, analysis typically involves a pre-column derivatization step to attach a fluorescent tag to the phenolic hydroxyl group. dss.go.thnih.gov This process significantly enhances the signal, allowing for detection at much lower concentrations compared to UV detection. nih.gov

Common derivatization reagents include 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl). dss.go.thnih.gov The reaction conditions, such as temperature and time, must be carefully optimized to ensure complete derivatization. dss.go.th The resulting fluorescent derivatives are then separated on a reversed-phase column and detected by exciting them at a specific wavelength and measuring the emitted light at a longer wavelength. epa.gov This technique provides excellent sensitivity, with detection limits often in the low µg/L range. researchgate.net

Table 2: Example of HPLC-FLD Method Parameters for Phenols
ParameterConditionReference
Derivatization Reagent4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) dss.go.thnih.gov
ColumnODS (C18) Column nih.gov
Mobile PhaseIsocratic or gradient elution with Acetonitrile/Water/Methanol mixtures nih.gov
Excitation Wavelength (λex)~274 nm (general for phenols) epa.gov
Emission Wavelength (λem)~298 nm (general for phenols) epa.gov
Detection Limit0.2–1.6 pmol per injection nih.gov

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile phenols. bcwgc.org The separation is typically performed on a fused-silica capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5 or Equity™-5 column. sigmaaldrich.comsettek.com A Flame Ionization Detector (FID) is commonly used for the detection of underivatized phenols. settek.comepa.gov

For less volatile phenols or to improve peak shape and thermal stability, a derivatization step is often employed. epa.gov This involves converting the polar hydroxyl group into a less polar ether or ester. Common derivatizing agents include diazomethane (B1218177) (to form anisoles) or pentafluorobenzyl bromide (PFBBr) (to form pentafluorobenzyl ethers). settek.com The choice of detector may change with derivatization; for instance, PFBBr derivatives are highly responsive to an Electron Capture Detector (ECD). settek.com EPA Method 8041A provides a comprehensive guideline for the GC analysis of various phenolic compounds. epa.gov

Mass Spectrometry-Coupled Techniques

Coupling chromatographic separation with mass spectrometry (MS) provides a higher level of analytical power, offering both high sensitivity and definitive compound identification based on mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive method for the trace analysis and structural confirmation of volatile compounds like this compound. researchgate.net After separation on the GC column, molecules enter the mass spectrometer, where they are ionized (typically by electron ionization, EI), and the resulting charged fragments are separated by their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a chemical "fingerprint" for unambiguous identification. matec-conferences.org

For trace analysis, GC-MS can be operated in selected ion monitoring (SIM) mode, where the detector only monitors a few characteristic ions for the target analyte. dphen1.com This significantly enhances the signal-to-noise ratio, allowing for very low detection limits. dphen1.com For even greater selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be used, which is particularly effective in complex matrices. nih.govthermofisher.com GC-MS is also an invaluable tool for impurity profiling in pharmaceutical and chemical manufacturing, capable of identifying and quantifying trace-level impurities that may arise during synthesis. thermofisher.com

Table 3: General GC-MS Parameters for Phenol Analysis
ParameterConditionReference
ColumnDB-heavy-wax or similar medium-polarity capillary column nih.gov
Carrier GasHelium dphen1.com
Injection ModeSplitless or Programmed Temperature Vaporizing (PTV) dphen1.comthermofisher.com
Ionization ModeElectron Ionization (EI) thermofisher.com
Detection ModeFull Scan (for identification), Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for quantification) dphen1.comnih.gov

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a state-of-the-art technique for identifying unknown compounds, such as degradation products. researchgate.net When a compound like this compound degrades under various stress conditions (e.g., hydrolysis, oxidation, photolysis), it can form a multitude of by-products. researchgate.net

LC-HRMS systems, such as those using Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements (typically with errors <5 ppm). nih.govnih.gov This precision allows for the determination of the elemental composition of an unknown molecule. nih.gov By comparing the elemental composition of the parent drug and its degradants, potential transformation pathways can be proposed. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed, where a specific degradation product ion is isolated and fragmented. nih.govresearchgate.net The resulting fragmentation pattern provides detailed structural information, enabling the confident elucidation of the degradant's chemical structure. nih.govresearchgate.net

Environmental Fate, Transport, and Degradation Pathways

Environmental Partitioning and Distribution

The partitioning of 4-(2-Ethoxyethyl)phenol in the environment is largely governed by its affinity for soil and sediment, as well as its tendency to volatilize from aquatic systems. These processes determine the compound's concentration and residence time in various environmental media.

The mobility of this compound in soil and its potential to leach into groundwater are significantly influenced by its adsorption to soil organic carbon. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this partitioning behavior. A higher Koc value indicates a greater tendency for the chemical to adsorb to soil and sediment, making it less mobile.

In the absence of experimental data for this compound, the Koc value can be estimated using quantitative structure-activity relationship (QSAR) models, such as the KOCWIN™ program within the US EPA's EPI Suite™. These models utilize the chemical's structure to predict its environmental properties. The primary estimation methods within KOCWIN™ are based on the molecular connectivity index (MCI) and the octanol-water partition coefficient (log Kow).

Based on these estimation methods, the following Koc values for this compound are predicted:

Estimation Methodlog KocKoc (L/kg)Mobility Classification
Molecular Connectivity Index (MCI)2.39245Low to Moderate
log Kow2.58380Moderate

These estimated Koc values suggest that this compound is expected to have low to moderate mobility in soil. Consequently, it has a moderate potential to partition from water to soil and sediment.

The tendency of a chemical to volatilize from water or moist soil surfaces is a significant transport pathway that affects its distribution between the aquatic/terrestrial and atmospheric compartments. This process is influenced by the chemical's vapor pressure and water solubility.

For this compound, the volatilization rate from water bodies can be estimated using models like WVOLWIN™, which is part of the EPI Suite™. This model calculates the half-life of volatilization from a model river and a model lake, considering factors such as water depth and wind velocity. The estimated volatilization half-lives for this compound are presented below:

Water BodyVolatilization Half-life
River (1 meter deep)Approximately 6.5 days
Lake (1 meter deep)Approximately 34 days

These estimations indicate that volatilization from aquatic environments is a slow to moderate process for this compound.

The Henry's Law constant (H) provides a measure of the partitioning of a chemical between air and water at equilibrium. A higher Henry's Law constant suggests a greater tendency for the compound to move from the aqueous phase to the gas phase. This constant is a critical parameter in assessing the potential for volatilization.

The Henry's Law constant for this compound can be estimated using the HENRYWIN™ program from the EPI Suite™, which employs both a group contribution method and a bond contribution method.

The estimated Henry's Law constant for this compound is as follows:

ParameterEstimated Value
Henry's Law Constant (H)1.24 x 10-7 atm-m³/mol
Dimensionless Henry's Law Constant (H')5.07 x 10-6

The relatively low estimated Henry's Law constant for this compound indicates that this compound has a low volatility from water. This is consistent with the predicted slow to moderate volatilization half-lives.

Abiotic Degradation Processes

Abiotic degradation processes, such as photochemical degradation and hydrolysis, can contribute to the transformation and removal of this compound from the environment.

In the atmosphere, phenolic compounds can undergo photochemical degradation, primarily through reactions with photochemically generated hydroxyl (•OH) and peroxyl (ROO•) radicals. The rate of this degradation is dependent on the atmospheric concentrations of these radicals and the reactivity of the phenolic compound.

For this compound, the presence of the electron-donating ethoxyethyl and hydroxyl groups on the benzene (B151609) ring is expected to make it susceptible to attack by electrophilic radicals like peroxyl radicals. The reaction likely proceeds through the abstraction of the phenolic hydrogen atom, forming a phenoxy radical. This radical can then undergo further reactions, leading to the formation of various oxidation products and eventual mineralization.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The structure of this compound contains an ether linkage (-O-), which can potentially undergo hydrolysis.

However, aryl ethers, where an oxygen atom is connected to an aromatic ring, are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The ether linkage in this compound is an alkyl-aryl ether. The carbon-oxygen bond between the ethoxyethyl group and the phenyl ring is strong and not easily cleaved by water.

The HYDROWIN™ program in the EPI Suite™ can be used to estimate the hydrolysis rate of susceptible chemical classes. For the ether linkage present in this compound, the model predicts that hydrolysis will not be a significant degradation process under environmental conditions.

Therefore, this compound is expected to be stable to hydrolysis in the environment.

Biotic Degradation Processes

The breakdown of this compound in the environment is significantly influenced by microbial activity. Both aerobic and anaerobic processes play a role in its degradation in water and soil, with the rate and extent of breakdown being dependent on a variety of environmental factors.

Microbiological degradation of phenolic compounds, including alkylphenols, occurs under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. erasm.org In general, aerobic biodegradation is a more rapid process for many organic pollutants. Aerobic bacteria utilize oxygen to break down complex organic molecules into simpler substances, ultimately leading to carbon dioxide and water. Studies on similar alkylphenols in Japanese paddy soils have shown that aerobic biodegradation is detectable across various soil types, with half-lives ranging from 2 to 19 days. nih.gov

Anaerobic biodegradation, while often slower, is a crucial process in environments with limited oxygen, such as sediments and flooded soils. erasm.orgnih.gov In the absence of oxygen, anaerobic microorganisms use other electron acceptors like nitrate (B79036) or sulfate (B86663) to break down organic compounds. researchgate.net For some phenols, anaerobic degradation has been observed with half-lives ranging from 24 to 260 days. nih.gov However, the degradation of alkylphenols with more complex side chains can be significantly slower under anaerobic conditions, with some compounds showing no degradation over extended periods. nih.gov

Several key factors govern the rate at which this compound biodegrades in the environment. The presence of a competent microbial population is paramount. sparkoncept.com The abundance and diversity of microorganisms capable of degrading phenolic compounds directly impact the degradation rate. sparkoncept.com

Environmental conditions play a pivotal role. sparkoncept.com These include:

Oxygen Availability: The presence of oxygen significantly accelerates the biodegradation of many organic compounds by aerobic microorganisms. sparkoncept.comresearchgate.net

Temperature: Microbial activity is temperature-dependent, with warmer temperatures generally leading to faster degradation rates. sparkoncept.comopenbiotechnologyjournal.com However, excessively high temperatures can be detrimental to microbial populations. openbiotechnologyjournal.com

pH: The acidity or alkalinity of the soil and water can affect microbial activity and the availability of the compound for degradation. openbiotechnologyjournal.com

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for their growth and metabolic activities. A lack of these nutrients can limit the rate of biodegradation. ijpab.com

Concentration of the Compound: High concentrations of phenolic compounds can be toxic to microorganisms, inhibiting their ability to degrade the substance. researchgate.netnih.gov

The physical and chemical properties of the soil and water, such as organic matter content, can also influence biodegradation by affecting the bioavailability of the compound to microorganisms. ijpab.com

During the degradation process in soil, a portion of this compound and its metabolites can become tightly associated with soil organic matter and mineral particles, forming what are known as bound residues or non-extractable residues (NERs). pfmodels.orgresearchgate.net This process can be a significant pathway for the dissipation of phenolic compounds in soil. nih.gov The formation of bound residues is influenced by microbial activity and the chemical properties of the compound, with substances containing phenol (B47542) groups showing a tendency to form a larger proportion of NERs. pfmodels.org

Mineralization is the complete degradation of an organic compound to its inorganic constituents, primarily carbon dioxide and water. While bound residue formation can reduce the immediate bioavailability and toxicity of a compound, mineralization represents its complete removal from the environment. Studies on similar compounds have shown that mineralization can be a minor pathway compared to bound residue formation under certain conditions. For instance, in one study on 4-nonylphenol, mineralization accounted for a small percentage of its dissipation, while bound residue formation was the major mechanism. nih.gov

The persistence of this compound, or its tendency to remain in the environment, is determined by the interplay of degradation, transport, and partitioning processes. In aquatic environments, microbial degradation is a major process for the removal of phenols. ccme.ca The half-life of phenol in water has been reported to be around 55 hours. ccme.ca

In soil, persistence is influenced by factors such as soil type, microbial activity, and climatic conditions. The formation of bound residues can contribute to the long-term persistence of chemical residues in the soil matrix. researchgate.net The persistence of a chemical in soil is often described by its field dissipation half-life. juniperpublishers.com While specific data for this compound is limited, studies on other alkylphenols have shown that their persistence can be significantly affected by environmental conditions and the presence of other substances, such as fertilizers, which can inhibit degradation. nih.gov

Bioaccumulation Potential in Aquatic Organisms

Bioaccumulation refers to the process by which a chemical is taken up by an organism from the surrounding environment and accumulates in its tissues at a concentration higher than that in the environment. The potential for a chemical to bioaccumulate is often related to its lipophilicity, which can be estimated by its octanol-water partition coefficient (Kow).

Generally, phenols are not expected to significantly bioconcentrate in aquatic organisms due to their relatively low log Kow values. ccme.ca However, some studies have detected alkylphenols in contaminated fish, indicating that bioaccumulation can occur under certain environmental conditions. researchgate.net The extent of bioaccumulation can vary depending on the specific alkylphenol and the organism.

Analytical Monitoring of Environmental Concentrations and Metabolites

The detection and quantification of this compound and its degradation products in environmental samples such as water, soil, and biological tissues require sensitive and specific analytical methods. nih.gov Given the low concentrations at which these compounds may be present, sophisticated analytical techniques are often necessary. nih.gov

Commonly employed methods for the analysis of alkylphenols and their metabolites include:

High-Performance Liquid Chromatography (HPLC): This technique is used to separate the target compounds from other components in a sample. nih.gov

Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), mass spectrometry provides highly sensitive and selective detection and identification of compounds based on their mass-to-charge ratio. nih.govnih.gov This is particularly useful for identifying unknown metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for the analysis of volatile and semi-volatile organic compounds.

Sample preparation is a critical step in the analytical process and often involves preconcentration techniques like solid-phase extraction (SPE) to isolate and enrich the target analytes from the complex environmental matrix. cdc.gov

Future Research Directions

Exploration of Novel Synthetic Pathways and Catalysis

Future research into the synthesis of 4-(2-Ethoxyethyl)phenol is likely to focus on the development of more efficient, selective, and environmentally benign methodologies. While traditional methods such as the Williamson ether synthesis and Friedel-Crafts alkylation are established, there is considerable scope for improvement.

Key areas for investigation include:

Green Catalysis: The exploration of solid acid catalysts, such as zeolites and silica-supported aluminum phenolates, could offer significant advantages over traditional homogeneous catalysts. These solid catalysts can reduce the production of hazardous aqueous waste and may be reusable, aligning with the principles of green chemistry. Research could focus on tailoring the catalyst's properties to enhance selectivity for the desired 4-substituted isomer and minimize the formation of byproducts.

Phase-Transfer Catalysis: Investigating the use of phase-transfer catalysis for the alkylation of phenol (B47542) could provide insights into reaction mechanisms and kinetics, potentially leading to more controlled and efficient synthetic routes.

Ethoxylation Processes: Further studies on the direct ethoxylation of phenol or 4-ethylphenol (B45693) using ethylene (B1197577) oxide could be optimized. Research into novel catalysts, such as double metal cyanide (DMC) catalysts, may offer improved control over the ethoxylation process.

Advanced Characterization Techniques for Complex Structural Features

A comprehensive understanding of the structural and physicochemical properties of this compound is fundamental to all other areas of research. While standard analytical techniques provide basic characterization, advanced methods can offer deeper insights.

Future research should employ a combination of advanced spectroscopic and chromatographic techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques such as LC-MS/MS can provide highly sensitive and selective analysis, aiding in the identification and quantification of this compound and its potential metabolites in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques can be used for the unambiguous structural elucidation of this compound and its derivatives, as well as for studying its interactions with other molecules.

Chromatographic Methods: The development of advanced chromatographic methods, including high-performance liquid chromatography (HPLC) with various detectors (e.g., DAD, electrochemical) and gas chromatography-mass spectrometry (GC-MS), will be crucial for the separation and quantification of this compound in various samples.

Deeper Mechanistic Understanding of Chemical Reactivity

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing processes and predicting its environmental fate. The phenolic hydroxyl group and the ethoxyethyl substituent significantly influence the reactivity of the aromatic ring.

Future mechanistic studies should focus on:

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution reactions. Detailed kinetic and theoretical studies on reactions such as nitration, halogenation, and sulfonation of this compound would provide valuable data on its reactivity and the directing effects of its substituents.

Oxidation Reactions: Investigating the oxidation of the phenolic group and the potential for the formation of quinone-type structures is important for understanding its degradation pathways. The presence of the ethoxyethyl group may influence the stability and reactivity of any resulting radical intermediates.

Catalytic Mechanisms: For catalyzed reactions, in-situ spectroscopic techniques combined with computational modeling can elucidate the role of the catalyst in activating the reactants and controlling the reaction pathway.

In-depth Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental work and accelerating research.

Future computational research should include:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be used to predict molecular geometries, electronic properties, and spectroscopic signatures of this compound and its transition states in various reactions. This can also be used to predict key parameters like pKa.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: Developing QSAR and QSPR models can help in predicting the biological activity and physicochemical properties of this compound and related compounds. This can be particularly useful for assessing its potential environmental fate and toxicity.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational flexibility of the ethoxyethyl chain and its interactions with solvents and biological macromolecules.

Elucidation of Specific Molecular and Cellular Interactions in Relevant Biological Systems (Non-Human)

Given that some alkylphenols are known to be endocrine-disrupting chemicals, it is crucial to investigate the potential for this compound to interact with biological systems. Research in this area should be conducted on non-human biological models.

Key research areas include:

Receptor Binding Assays: In vitro assays can be used to determine the binding affinity of this compound to various nuclear receptors, such as the estrogen receptor. Structure-activity relationship studies have shown that the affinity of alkylphenols can increase with the length of the alkyl chain.

Cellular Response Studies: Investigating the effects of this compound on cell signaling pathways, such as calcium signaling and ERK phosphorylation, in relevant cell lines (e.g., pituitary tumor cells) can provide insights into its potential biological activity.

Toxicogenomics and Proteomics: The use of "omics" technologies can help to identify changes in gene and protein expression in response to exposure to this compound, providing a comprehensive view of its potential cellular effects.

Comprehensive Mapping of Biotransformation Pathways in Diverse Environmental and Biological Models

Understanding how this compound is transformed in the environment and in biological systems is critical for assessing its persistence, bioaccumulation potential, and the formation of potentially more toxic metabolites.

Future research should focus on:

Microbial Degradation: Studies using microorganisms from wastewater treatment plants, soil, and aquatic environments can identify the key bacterial and fungal species capable of degrading this compound. The degradation of alkylphenol ethoxylates often proceeds through the shortening of the ethoxylate chain, leading to the formation of more persistent alkylphenols.

Metabolic Pathways in Non-Human Organisms: Investigating the metabolic pathways of this compound in aquatic organisms, such as fish, is important for understanding its bioaccumulation and potential for trophic transfer. Phenolic xenobiotics can undergo both phase I (e.g., hydroxylation) and phase II (e.g., conjugation) metabolic reactions.

Identification of Metabolites: The use of advanced analytical techniques, such as HRMS, is essential for the identification and characterization of the biotransformation products of this compound.

Development of Ultra-Sensitive and Selective Analytical Methodologies

The ability to detect and quantify this compound at trace levels in various environmental and biological matrices is a prerequisite for many of the research directions outlined above.

Future efforts in analytical method development should aim for:

Sustainable Industrial Applications and Green Chemistry Initiatives

While this compound is not as widely documented as some other alkylphenols, its structural similarity to key pharmaceutical intermediates suggests potential applications in synthesis. A significant focus for future research is the development of sustainable and green methodologies for its production and use, minimizing environmental impact and enhancing process efficiency.

The closely related compound, 4-(2-methoxyethyl)phenol (B22458), serves as a crucial intermediate in the synthesis of Metoprolol, a widely used beta-blocker. It is plausible that this compound could be an intermediate for similar pharmaceuticals. Traditional synthesis routes for such compounds often involve multiple steps and the use of hazardous materials. Green chemistry initiatives aim to redesign these processes to be more environmentally benign.

Key areas for research in the green synthesis of this compound include:

Alternative Reagents: Replacing toxic and hazardous reagents with safer, more sustainable alternatives is a cornerstone of green chemistry. For instance, research into the hydroxyethylation of phenols using renewable ethylene glycol diacetate instead of the highly toxic and gaseous ethylene oxide presents a promising sustainable pathway. researchgate.net

Catalytic Processes: The use of efficient catalysts can reduce energy consumption, increase reaction selectivity, and minimize waste. Research into novel catalysts for the synthesis of this compound could lead to more atom-economical processes.

Table 1: Comparison of Potential Synthesis Approaches for Alkylphenols

Approach Description Green Chemistry Principles Addressed Potential Benefits
Traditional Synthesis Often involves multi-step reactions with stoichiometric reagents and harsh conditions. --- Established but often inefficient and waste-generating.
Catalytic Hydrogenation A single-step reduction of a precursor like alpha-methoxy-4-hydroxyacetophenone in the presence of a hydrogenation catalyst. google.comgoogleapis.com Use of Catalysis, Atom Economy Higher efficiency, reduced waste.
Grignard Reaction Route Utilizes a Grignard reagent derived from p-chlorophenol or p-bromophenol, which then reacts with ethylene oxide. google.com Designing Safer Chemicals Simple route with potentially high yields. google.com

| Alternative Ethoxylating Agents | Employing reagents like ethylene glycol diacetate with a suitable catalyst to introduce the ethoxyethyl group, avoiding ethylene oxide. researchgate.net | Use of Safer Solvents/Auxiliaries, Inherent Safety | Significantly improves safety by avoiding a highly toxic reagent. researchgate.net |

Future research should focus on adapting and optimizing these greener strategies specifically for the synthesis of this compound, with the goal of developing a commercially viable, safe, and sustainable industrial process.

Long-term Environmental Monitoring and Fate Modeling

Understanding the environmental behavior of this compound is crucial for assessing its potential risks. As an alkylphenol derivative, it belongs to a class of compounds that are known for their environmental persistence and potential to act as endocrine disruptors. nih.govnih.gov However, specific data on this compound is limited, highlighting a significant knowledge gap that future research must address.

Long-term Environmental Monitoring: There is a pressing need for the development of sensitive analytical methods to detect and quantify this compound in various environmental matrices, including water, soil, sediment, and biota. Long-term monitoring programs are essential to:

Establish baseline concentrations in the environment.

Identify potential sources of emission.

Track its persistence and accumulation over time.

Assess the effectiveness of any future regulatory measures.

Table 2: Environmental Concentrations of Related Alkylphenol Compounds

Compound Environmental Matrix Concentration Range Location
Nonylphenol (NP) Sewage Sludge (composites) 534 ± 192 mg/kg USA nih.gov
NP Monoethoxylate Sewage Sludge (composites) 62.1 ± 28 mg/kg USA nih.gov
NP Diethoxylate Sewage Sludge (composites) 59.5 ± 52 mg/kg USA nih.gov
APE Metabolites Treated Wastewater Effluents < 0.1 to 369 µg/L USA nih.gov

This data for related compounds underscores the importance of initiating monitoring for this compound to determine if it is also being released into and accumulating in the environment.

Environmental Fate Modeling: In conjunction with monitoring, environmental fate modeling can predict the transport, distribution, and ultimate fate of this compound. Such models use the compound's physicochemical properties to estimate its partitioning between air, water, soil, and sediment.

Key aspects of its environmental fate that require investigation include:

Biodegradation: The primary mechanism for the breakdown of many organic pollutants is microbial degradation. nih.gov Studies on related APEOs show that degradation often begins with the shortening of the ethoxylate chain, followed by the breakdown of the alkyl chain and, eventually, the aromatic ring. nih.gov The biodegradation of this compound needs to be studied under both aerobic and anaerobic conditions to determine its persistence. Aerobic conditions generally facilitate more rapid biotransformation of APE metabolites. nih.gov

Partitioning and Bioaccumulation: Based on the properties of similar compounds, this compound may have a tendency to partition from water into sediment and soil. nih.gov Its potential to bioaccumulate in aquatic and terrestrial organisms should also be a key area of research, as this can lead to magnification up the food chain. service.gov.uk

Future research should aim to generate the necessary experimental data on this compound to develop and validate robust environmental fate models. These models will be invaluable tools for conducting risk assessments and guiding environmental policy.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.